molecular formula C16H17NOS B5763821 N-(3,4-dimethylphenyl)-2-(methylthio)benzamide

N-(3,4-dimethylphenyl)-2-(methylthio)benzamide

Cat. No. B5763821
M. Wt: 271.4 g/mol
InChI Key: TVPBRXOVHXSBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(methylthio)benzamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in animal feed and aquaculture. DMPT is a synthetic analog of methionine, an essential amino acid, and has been shown to improve feed efficiency, growth performance, and reduce environmental pollution.

Mechanism of Action

N-(3,4-dimethylphenyl)-2-(methylthio)benzamide is believed to act as a methyl donor in the methionine cycle, thereby increasing the synthesis of methionine and other essential amino acids. This, in turn, improves protein synthesis and reduces the breakdown of proteins for energy. N-(3,4-dimethylphenyl)-2-(methylthio)benzamide has also been shown to stimulate the secretion of growth hormone and insulin-like growth factor 1, which are important regulators of growth and development.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(methylthio)benzamide has been shown to have several biochemical and physiological effects on animals. These include increased feed intake, improved weight gain, reduced nitrogen and phosphorus excretion, enhanced immune function, reduced stress, and improved meat quality. N-(3,4-dimethylphenyl)-2-(methylthio)benzamide has also been shown to have antioxidant properties, which can help reduce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-(methylthio)benzamide has several advantages for use in lab experiments. It is stable, easy to handle, and has a long shelf life. N-(3,4-dimethylphenyl)-2-(methylthio)benzamide is also cost-effective and has a low toxicity profile. However, N-(3,4-dimethylphenyl)-2-(methylthio)benzamide may have variable effects depending on the species, age, and nutritional status of the animals being studied. Additionally, the optimal dose and duration of N-(3,4-dimethylphenyl)-2-(methylthio)benzamide supplementation may vary depending on the specific application.

Future Directions

For research on N-(3,4-dimethylphenyl)-2-(methylthio)benzamide include its potential use in human nutrition and health, plant nutrition and agriculture, and further understanding of its mechanism of action.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-(methylthio)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzoyl chloride with sodium methanethiolate to form 3,4-dimethylthiobenzoyl chloride. This intermediate is then reacted with 3,4-dimethylaniline in the presence of a base to yield N-(3,4-dimethylphenyl)-2-(methylthio)benzamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(methylthio)benzamide has been extensively studied for its potential applications in animal feed and aquaculture. Several studies have demonstrated that N-(3,4-dimethylphenyl)-2-(methylthio)benzamide can improve feed efficiency, growth performance, and reduce environmental pollution by reducing the excretion of nitrogen and phosphorus in animal waste. N-(3,4-dimethylphenyl)-2-(methylthio)benzamide has also been shown to enhance the immune system of animals, reduce stress, and improve meat quality.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-11-8-9-13(10-12(11)2)17-16(18)14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPBRXOVHXSBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(methylthio)benzamide

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